N~2~-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group, a furan-2-ylmethyl group, and a methylsulfonyl group attached to an alaninamide backbone. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Alaninamide Backbone: Starting with alanine, the amine group is protected, and the carboxyl group is activated for subsequent coupling reactions.
Introduction of the Chloro-Substituted Methoxyphenyl Group: This step involves the coupling of the protected alanine derivative with 5-chloro-2-methoxyphenyl chloride under basic conditions.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction.
Incorporation of the Methylsulfonyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The furan ring and methoxy group can be oxidized under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Nucleophiles like amines (R-NH~2~) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted amides or thioamides.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a potential drug candidate for its unique structural features and biological activity.
Materials Science: As a building block for the synthesis of novel materials with specific properties.
Biology: As a probe for studying biological pathways and interactions.
Industry: As an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Interference with signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~2~-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)alaninamide: Lacks the methylsulfonyl group.
N~2~-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alaninamide: Lacks the furan-2-ylmethyl group.
N~2~-(5-chloro-2-methoxyphenyl)alaninamide: Lacks both the furan-2-ylmethyl and methylsulfonyl groups.
Uniqueness
The presence of both the furan-2-ylmethyl and methylsulfonyl groups in N2-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)alaninamide imparts unique chemical and biological properties, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C16H19ClN2O5S |
---|---|
Molekulargewicht |
386.9 g/mol |
IUPAC-Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C16H19ClN2O5S/c1-11(16(20)18-10-13-5-4-8-24-13)19(25(3,21)22)14-9-12(17)6-7-15(14)23-2/h4-9,11H,10H2,1-3H3,(H,18,20) |
InChI-Schlüssel |
SWEMRSJFYSMZNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCC1=CC=CO1)N(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.